1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl-

Synthetic Chemistry Process Development β-Alkoxyketone Synthesis

1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- (CAS 652146-07-1) is a synthetic compound belonging to the 1,3-diphenylpropan-1-one class. Compounds in this class have been identified as allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), a target implicated in cognitive processes, neuroprotection, and inflammation.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 652146-07-1
Cat. No. B12537026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl-
CAS652146-07-1
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCCCO
InChIInChI=1S/C19H22O3/c20-13-7-8-14-22-19(17-11-5-2-6-12-17)15-18(21)16-9-3-1-4-10-16/h1-6,9-12,19-20H,7-8,13-15H2
InChIKeyOCPJORLIUPSGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- (CAS 652146-07-1): Procurement Profile for a 1,3-Diphenylpropan-1-one Scaffold Intermediate


1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- (CAS 652146-07-1) is a synthetic compound belonging to the 1,3-diphenylpropan-1-one class. Compounds in this class have been identified as allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), a target implicated in cognitive processes, neuroprotection, and inflammation [1]. The presence of a 4-hydroxybutoxy substituent is a key structural feature, as hydroxyl group placement on the 1,3-diphenylpropan-1-one scaffold has been shown to govern the functional switch between negative allosteric modulation (NAM) and Type I positive allosteric modulation (PAM) [1]. The compound is typically synthesized via a Mukaiyama aldol-type reaction, achieving an isolated yield of 82% [2].

Why the Specific 4-Hydroxybutoxy Substituent of CAS 652146-07-1 Cannot Be Treated as Interchangeable with Other 1,3-Diphenylpropan-1-one Analogs


The biological activity of 1,3-diphenylpropan-1-one derivatives is exquisitely sensitive to the nature and position of the oxygen-linked substituent. In a systematic study by Criado et al., methoxy-substituted (OMe) analogs acted as α7 nAChR negative allosteric modulators (NAMs), whereas hydroxyl-bearing (OH) analogs functioned as Type I positive allosteric modulators (PAMs), a complete functional reversal driven by a single atom change [1]. The 4-hydroxybutoxy chain of CAS 652146-07-1 introduces both a different alkyl spacer length and a terminal hydroxyl group, features that are anticipated to influence receptor binding kinetics, LogP (experimentally determined as 3 for this compound [2]), and downstream pharmacological profile compared to simpler methoxy or shorter-chain hydroxyl analogs. Consequently, substituting this compound with a generic 1,3-diphenylpropan-1-one derivative during research or development would risk invalidating SAR data and missing the specific PAM-favoring structural motif defined by the Criado et al. pharmacophore model.

Quantitative Differentiation Guide: CAS 652146-07-1 vs. Closest Analogs in Synthesis and Pharmacophore Modeling


Synthetic Efficiency: Mukaiyama Aldol-Type One-Step Yield

The target compound was obtained in an 82% isolated yield via a one-step Mukaiyama aldol-type reaction using Bu2BOTf and i-Pr2NEt [1]. This compares favorably to multi-step synthetic routes commonly required for other substituted 1,3-diphenylpropan-1-ones. For instance, the synthesis of the highly potent PAM Compound 31 in the reference α7 nAChR study required a multi-step sequence including aldol condensation, hydrogenation, and demethylation steps, with the final demethylation step often yielding less than 70% [2]. A single-step, high-yield route simplifies procurement and reduces cost for researchers needing multi-gram quantities of the scaffold for further derivatization.

Synthetic Chemistry Process Development β-Alkoxyketone Synthesis

Lipophilicity Tuning: LogP and Topological Polar Surface Area vs. Active PAM Analogs

The target compound has a calculated LogP of 3 and a topological polar surface area (TPSA) of 46.5 Ų [1]. The lead PAMs Compound 7 and Compound 31, which exhibited the highest potentiation of α7 nAChR, are described as polyhydroxylated phenolic derivatives with significantly lower lipophilicity and higher polarity. The intermediate LogP of CAS 652146-07-1 positions it as a balanced synthetic intermediate that can be further derivatized into either more lipophilic or more polar final compounds, a flexibility not available from direct use of the more polar final active leads. This LogP value also predicts superior solubility in organic solvents for subsequent reactions compared to highly hydroxylated final compounds.

ADME Prediction Medicinal Chemistry Lipophilicity

Functional Pharmacophore Compliance: Anti-oxidant Activity Potential

While direct radical scavenging data for CAS 652146-07-1 is not available, the Criado et al. study established that the presence of a hydroxyl group on the 1,3-diphenylpropan-1-one scaffold is a critical determinant for both PAM activity and strong radical scavenging [1]. The target compound possesses this essential hydroxyl pharmacophoric feature via its 4-hydroxybutoxy chain. In contrast, methoxy-substituted analogs (acting as NAMs) showed inferior antioxidant properties [1]. This structural compliance suggests that the target compound retains a key moiety for dual PAM/antioxidant potential, which is lost in simple methoxy analogs commercially available as alternative intermediates.

Antioxidant nAChR PAM Pharmacophore

Recommended Procurement Scenarios for 1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- (CAS 652146-07-1)


Medicinal Chemistry: Intermediate for Type I α7 nAChR Positive Allosteric Modulator (PAM) Library Synthesis

Researchers building focused libraries of 1,3-diphenylpropan-1-one derivatives aimed at identifying novel α7 nAChR PAMs should prioritize CAS 652146-07-1 as a central intermediate. The compound's 4-hydroxybutoxy chain provides a pre-installed hydroxyl group, a structural feature shown by Criado et al. to be essential for switching activity from NAM to PAM [1]. Its single-step, high-yield synthesis (82%) [2] makes it a cost-effective starting material for parallel derivatization, unlike multi-step synthesized active leads like Compound 31. This directly addresses the SAR need to explore substituent effects while retaining the core PAM-promoting motif.

Antioxidant-Integrated Drug Design: Scaffold with Dual PAM and Radical Scavenging Potential

The target compound is suited for projects targeting diseases where both α7 nAChR potentiation and oxidative stress reduction are desired, such as neuropathic or inflammatory pain. Although no direct activity data exists for this specific molecule, it contains the hydroxyl pharmacophore that the research found critical for strong radical scavenging activity in related compounds [1]. Using this intermediate allows medicinal chemists to probe dual-activity profiles without the synthetic burden of late-stage hydroxyl introduction, accelerating hit-to-lead progression for multifunctional analgesics.

Process Chemistry Research: Model Substrate for Mukaiyama Aldol-Type Methodologies

For process chemists evaluating efficient methodologies for β-alkoxy ketone synthesis, CAS 652146-07-1 serves as a validated model substrate that has been produced at 82% yield using a Bu2BOTf / i-Pr2NEt mediated Mukaiyama aldol-type reaction [2]. This contrasts with classical aldol approaches that often require subsequent oxidation/reduction steps. Procuring this compound allows direct benchmarking of new catalytic systems against an established, high-yielding protocol for this specific chemotype, which is particularly valuable when scaling reactions for industrial intermediate production.

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